physicochemical properties of 5-(2'-Hydroxyethyl)aminouracil
physicochemical properties of 5-(2'-Hydroxyethyl)aminouracil
An In-Depth Technical Guide to the Physicochemical Properties of 5-(2'-Hydroxyethyl)aminouracil
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core . Understanding these characteristics is paramount for predicting a compound's behavior in biological systems and for designing effective therapeutic agents. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the implications of these properties for drug discovery and development.
Introduction: The Significance of Uracil Derivatives
Uracil and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably in antiviral and anticancer applications.[1][2] The strategic modification of the uracil scaffold allows for the fine-tuning of biological activity and pharmacokinetic profiles. 5-(2'-Hydroxyethyl)aminouracil, a member of the 5-substituted uracil family, represents a molecule of interest due to the introduction of a flexible, hydrophilic side chain. This substitution can significantly influence receptor binding, solubility, and metabolic stability. This guide provides a detailed examination of its fundamental physicochemical properties to support ongoing and future research endeavors.
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its interactions and behavior. 5-(2'-Hydroxyethyl)aminouracil has the molecular formula C₆H₉N₃O₃ and a molecular weight of 171.15 g/mol .[3][4][5]
Caption: 2D structure of 5-(2'-Hydroxyethyl)aminouracil.
Summary of Physicochemical Data
For ease of reference, the core are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉N₃O₃ | [3][4][5] |
| Molecular Weight | 171.15 g/mol | [3][4][5] |
| Melting Point | 275-277 °C (decomposes) | [5][6] |
| Density | 1.45 ± 0.1 g/cm³ (Predicted) | [5][6] |
| pKa | 8.97 ± 0.10 (Predicted) | [3][5] |
| XLogP3 | -1.5 | [4] |
| Hydrogen Bond Donors | 4 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 3 | [4] |
| Topological Polar Surface Area | 90.5 Ų | [4] |
Key Physicochemical Descriptors and Their Implications
Acidity and Basicity (pKa)
The predicted pKa of approximately 8.97 suggests that 5-(2'-Hydroxyethyl)aminouracil is a weak acid.[3][5] This value is likely associated with the deprotonation of the uracil ring nitrogens.
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Expertise & Experience: Understanding the pKa is critical for predicting the ionization state of the molecule at physiological pH (around 7.4). With a pKa of 8.97, the molecule will be predominantly in its neutral, un-ionized form in the bloodstream and most tissues. This is a crucial factor for membrane permeability, as neutral species are generally more lipophilic and can more readily cross cell membranes. It also informs formulation strategies, as the pH of a solution will dictate the molecule's solubility and stability.
Lipophilicity (LogP)
The partition coefficient (P) measures a compound's differential solubility in a biphasic system of an organic solvent (typically octanol) and water. It is expressed as its logarithm, LogP. For 5-(2'-Hydroxyethyl)aminouracil, the computed XLogP3 value is -1.5, indicating that the compound is significantly more soluble in water than in lipids.[4]
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Trustworthiness: A negative LogP value is a strong indicator of hydrophilicity.[7] This is expected due to the presence of multiple hydrogen bond donors and acceptors, including the hydroxyl group, the amine, and the uracil ring's keto and amino groups.[4] While high water solubility can be advantageous for intravenous formulations, it may present challenges for oral absorption, as it can hinder the molecule's ability to pass through the lipid bilayers of the gut wall.[7]
Solubility
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Authoritative Grounding: The melting point of 275-277 °C with decomposition suggests strong intermolecular forces, likely hydrogen bonding, in the solid state.[5][6] Overcoming this lattice energy is a key factor in dissolution. The experimental determination of solubility in various pharmaceutically relevant solvents and buffers is a critical step in preclinical development.
Stability
While specific stability studies on 5-(2'-Hydroxyethyl)aminouracil were not found, data from related compounds like 5-Fluorouracil (5-FU) can provide valuable insights. 5-FU solutions can be stable for extended periods under controlled conditions (refrigerated or at room temperature).[9]
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Expertise & Experience: The stability of uracil derivatives is often pH-dependent. The primary degradation pathways can include hydrolysis of the pyrimidine ring, particularly at extreme pH values. The presence of the hydroxyethylamino side chain may introduce additional potential degradation routes, such as oxidation. A comprehensive stability analysis, including forced degradation studies under acidic, basic, oxidative, and photolytic conditions, is essential to identify potential degradants and establish appropriate storage conditions.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, all physicochemical data must be validated through robust experimental protocols. The following sections describe standard methodologies for determining the key properties of 5-(2'-Hydroxyethyl)aminouracil.
Determination of pKa via Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Step-by-Step Methodology:
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Preparation: Accurately weigh and dissolve a sample of 5-(2'-Hydroxyethyl)aminouracil in deionized water, potentially with a small amount of co-solvent like methanol if required.
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Titration: Place the solution in a temperature-controlled vessel and slowly add a standardized solution of NaOH (e.g., 0.1 M) using a calibrated burette.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP via Shake-Flask Method
This is the traditional method for experimentally determining the partition coefficient.
Step-by-Step Methodology:
-
System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4, for LogD). Pre-saturate the octanol with water and the water with octanol.
-
Partitioning: Add a known amount of 5-(2'-Hydroxyethyl)aminouracil to the biphasic system in a flask.
-
Equilibration: Shake the flask for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition and reach equilibrium.
-
Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw aliquots from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP as log₁₀([Concentration in Octanol] / [Concentration in Water]).
Caption: Workflow for LogP determination by the shake-flask method.
Relevance in Drug Development
The provide a strong foundation for predicting its behavior as a potential drug candidate.
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Drug-Likeness and ADME Profile: We can evaluate the compound against frameworks like Lipinski's Rule of 5, which predicts oral bioavailability.
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Molecular Weight (< 500 Da): 171.15 (Pass) [4]
-
LogP (< 5): -1.5 (Pass) [4]
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Hydrogen Bond Donors (< 5): 4 (Pass) [4]
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Hydrogen Bond Acceptors (< 10): 4 (Pass) [4]
The compound successfully meets all of Lipinski's criteria. However, the strongly negative LogP suggests that while it may have good absorption, its high hydrophilicity might limit passive diffusion across the intestinal epithelium. This profile could be highly suitable for parenteral (injectable) administration.
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Therapeutic Potential: The broader family of 5-aminouracil derivatives has been investigated for a range of biological activities, including anticancer, antiviral, and antimicrobial effects.[2][10][11] The introduction of the 2'-hydroxyethylamino group could modulate binding to target enzymes or receptors, potentially offering a novel therapeutic profile. For instance, similar modifications are seen in nucleoside analogues used in antiviral therapies.
Caption: Relationship between physicochemical properties and drug development.
Conclusion
5-(2'-Hydroxyethyl)aminouracil is a hydrophilic uracil derivative with physicochemical properties that make it an interesting candidate for further investigation, particularly for parenteral drug delivery. Its predicted high aqueous solubility, low lipophilicity, and compliance with Lipinski's rules provide a solid starting point for preclinical assessment. The experimental validation of its pKa, solubility, LogP, and stability profile, using the methodologies outlined in this guide, is a critical next step for any research program aiming to explore its therapeutic potential. This document provides the necessary technical foundation for scientists and researchers to make informed decisions in the complex process of drug discovery and development.
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